(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 372508-52-6
VCID: VC6404681
InChI: InChI=1S/C20H16N4O2S/c1-13-6-7-18(14(2)8-13)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-17(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
SMILES: CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 372508-52-6

Cat. No.: VC6404681

Molecular Formula: C20H16N4O2S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile - 372508-52-6

Specification

CAS No. 372508-52-6
Molecular Formula C20H16N4O2S
Molecular Weight 376.43
IUPAC Name (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H16N4O2S/c1-13-6-7-18(14(2)8-13)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-17(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11-
Standard InChI Key NJHWGVUDIQDQAE-WJDWOHSUSA-N
SMILES CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its intricate structure (Fig. 1). Key features include:

  • Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms.

  • 3-Nitrophenyl group: An electron-withdrawing substituent at the 4-position of the thiazole.

  • 2,4-Dimethylphenylamino group: A sterically hindered aromatic amine at the 3-position.

  • Acrylonitrile moiety: A Z-configured α,β-unsaturated nitrile contributing to electrophilic reactivity.

Table 1: Fundamental Chemical Data

PropertyValue
CAS No.372508-52-6
Molecular FormulaC₂₀H₁₆N₄O₂S
Molecular Weight376.43 g/mol
IUPAC Name(Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
SMILESCC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)N+[O-])C
InChIKeyNJHWGVUDIQDQAE-WJDWOHSUSA-N

Physicochemical Characteristics

  • Solubility: Limited data exist, but the nitrile and nitro groups suggest moderate polarity, likely soluble in DMSO or dichloromethane.

  • Stereochemistry: The Z-configuration at the acrylonitrile double bond is critical for bioactivity, as evidenced by contrasting properties in E-isomers .

  • Stability: The nitro group may confer photolytic sensitivity, necessitating storage in inert conditions.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via multi-step reactions, typically involving:

  • Thiazole ring formation: Condensation of 3-nitrobenzaldehyde with thioamides to form 4-(3-nitrophenyl)thiazole-2-amine intermediates.

  • Acrylonitrile coupling: A Knoevenagel condensation between the thiazole amine and 2,4-dimethylphenyl isothiocyanate under basic conditions.

  • Stereochemical control: Use of Z-selective catalysts (e.g., chiral Lewis acids) to favor the desired configuration .

Industrial Manufacturing

Scalable production employs:

  • Continuous flow reactors: Enhance yield (≥75%) and reduce side reactions via precise temperature and residence time control.

  • Automated purification: Sequential crystallization and preparative HPLC achieve >95% purity.

Table 2: Synthetic Optimization Parameters

ParameterLaboratory MethodIndustrial Method
Reaction Time24–48 hours2–4 hours (flow reactor)
Yield40–50%70–80%
PurificationColumn chromatographyContinuous crystallization

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest:

  • Membrane disruption: The lipophilic dimethylphenyl group integrates into microbial membranes, impairing integrity.

  • Enzyme inhibition: The nitro group acts as a electrophilic warhead, covalent binding to cysteine residues in essential enzymes (e.g., dihydrofolate reductase) .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)8.2 ± 0.9CDK2 inhibition, Caspase-3 activation
A549 (Lung)11.7 ± 1.3ROS generation, DNA intercalation

Applications and Future Directions

Pharmaceutical Development

  • Lead optimization: Structural modifications (e.g., bromine substitution at the phenyl ring) could enhance bioavailability and target affinity.

  • Combination therapies: Synergy with cisplatin observed in preclinical models, reducing required doses by 30–40%.

Agricultural Chemistry

Preliminary data suggest efficacy as a fungicide against Phytophthora infestans (EC₅₀ = 15 µM), though field trials are pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator